alpha-D-Glucose monohydrate alpha-D-Glucose monohydrate Alpha-D-Glucopyranose Monohydrate is the monohydrate form of the alpha isoform of D-glucopyranose, a synthetic simple monosaccharide that is used as an energy source. D- glucopyranose is oxidized in various tissues under either aerobic or anaerobic conditions through glycolysis; the oxidation reaction produces carbon dioxide, water, and ATP.
Brand Name: Vulcanchem
CAS No.: 14431-43-7
VCID: VC20962771
InChI: InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1
SMILES: C(C1C(C(C(C(O1)O)O)O)O)O.O
Molecular Formula: C6H14O7
Molecular Weight: 198.17 g/mol

alpha-D-Glucose monohydrate

CAS No.: 14431-43-7

Cat. No.: VC20962771

Molecular Formula: C6H14O7

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-Glucose monohydrate - 14431-43-7

CAS No. 14431-43-7
Molecular Formula C6H14O7
Molecular Weight 198.17 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate
Standard InChI InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1
Standard InChI Key OSNSWKAZFASRNG-WNFIKIDCSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.O
SMILES C(C1C(C(C(C(O1)O)O)O)O)O.O
Canonical SMILES C(C1C(C(C(C(O1)O)O)O)O)O.O

Chemical Structure and Identity

Alpha-D-Glucose monohydrate possesses a distinct chemical structure with specific identifying characteristics that distinguish it from other glucose forms.

Chemical Identity

The table below summarizes the key identifying information for alpha-D-Glucose monohydrate:

ParameterValue
Chemical FormulaC₆H₁₄O₇
Molecular Weight198.17 g/mol
CAS Registry Number14431-43-7
IUPAC Name(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate
Standard InChIInChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1
Standard InChIKeyOSNSWKAZFASRNG-WNFIKIDCSA-N

Structural Characteristics

Alpha-D-Glucose monohydrate features a closed pyran ring structure with specific stereochemistry. The key difference between alpha and beta glucose is the orientation of the hydroxyl (-OH) group attached to the first carbon atom . In alpha-D-glucose, the hydroxyl group attached to C-1 and the -CH₂OH group at C-5 lies on opposite sides of the ring's plane (a trans arrangement) . This specific orientation contributes to its unique physical and chemical properties.
The monohydrate form contains one water molecule per glucose molecule, which results in different physical properties compared to the anhydrous form. This water molecule is integral to the crystal structure and affects properties such as solubility, stability, and melting point .

Physical and Chemical Properties

Alpha-D-Glucose monohydrate exhibits distinct physical and chemical properties that influence its behavior in various applications.

Physical Properties

PropertyValueReference
Melting Point83°C
Bulk Density630 kg/m³
pH (100g/L, H₂O, 20℃)6-7
Optical Activity[α]₂₀/D +52.5 to +53.3°, c = 10% in H₂O
FormWhite powder
ColorWhite to off-white
SolubilitySoluble in water, 1 M solution is clear and colorless
Storage Temperature+15°C to +25°C

Thermochemical Properties

QuantityValueUnitsReference
Δ₍c₎H° solid (alpha-D-Glucose)-2805.0 ± 1.3kJ/mol
S° solid,1 bar (alpha-D-Glucose)209.19J/mol*K
C₍p,solid₎ at 298.15K (alpha-D-Glucose)219.19J/mol*K

Comparison with Other Glucose Forms

Understanding the differences between alpha-D-Glucose monohydrate and other glucose forms is essential for appropriate application and research.

Monohydrate vs. Anhydrous Forms

Alpha-D-Glucose monohydrate (C₆H₁₄O₇) differs from anhydrous alpha-D-Glucose (C₆H₁₂O₆) primarily in its water content and resulting properties:

  • Molecular Weight: The monohydrate form (198.17 g/mol) has a higher molecular weight than the anhydrous form (180.16 g/mol) due to the additional water molecule .

  • Stability: Anhydrous dextrose tends to absorb moisture from the air and transform into the monohydrate form. The monohydrate form is more stable under typical atmospheric conditions .

  • Applications: Dextrose monohydrate is the predominant type used in food applications, such as beverage mixes and as a nutrition supplement. Anhydrous dextrose has increased stability, shelf life, and specific medical applications, such as in oral glucose tolerance tests .

  • Production: Anhydrous dextrose is more expensive to produce as it requires additional processing to remove the water molecule .

Alpha vs. Beta Anomers

The key difference between alpha and beta glucose forms lies in the stereochemistry:

  • Structural Difference: In alpha-D-glucose, the hydroxyl group at C-1 is positioned below the plane of the ring (in the axial position), while in beta-D-glucose, it is positioned above the plane (in the equatorial position) .

  • Physical Properties: These anomers have different physical properties, including melting points and specific rotations. Alpha-D-glucose has a melting point of 146°C, while beta-D-glucose has a melting point of 150°C .

  • Equilibrium in Solution: In aqueous solution, both forms interconvert and exist in equilibrium, with approximately 36% alpha anomer and 64% beta anomer at pH 7 .

Biological and Biochemical Significance

Alpha-D-Glucose monohydrate plays fundamental roles in biological systems and biochemical processes.

Metabolic Roles

Alpha-D-Glucose is involved in various metabolic pathways across different organisms:

  • Energy Source: It serves as a primary energy source through glycolysis and other metabolic pathways.

  • Structural Component: As a building block for more complex carbohydrates, it contributes to structural elements in cells and tissues.

  • Yeast Metabolism: In yeast (e.g., Saccharomyces cerevisiae), alpha-D-glucose plays a critical role in metabolic processes related to starch and sucrose metabolism .

Cellular Processes

  • Glycosylation: Alpha-D-Glucose monohydrate is involved in glycosylation processes that are essential for proper protein function and cellular recognition .

  • Energy Production: It serves as a key substrate for energy production in various cell types, particularly in brain and muscle cells .

  • Glycan Formation: It contributes to the formation of glycans that provide structural support to cells .

  • Glycation: Alpha-D-Glucose can also cause glycation, which is generally considered a detrimental process in cells .

Industrial and Research Applications

Alpha-D-Glucose monohydrate has numerous applications across various industries due to its unique properties and biological significance.

Pharmaceutical Applications

  • Medical Use: Used in various medical formulations and as a substrate for testing glucose metabolism .

  • Energy Supplement: Serves as an energy source in intravenous solutions and nutritional supplements .

  • Research Tool: Used in research to study glucose metabolism and related disorders .

Food Industry Applications

  • Sweetener: Used as a sweetening agent in food products .

  • Nutritional Supplement: Added to food products as a nutritional supplement and energy source .

  • Beverage Mixes: Commonly used in beverage mixes due to its solubility and stability .

Research Applications

  • Cell Culture: Used as a supplement for numerous cellular processes in cell culture media .

  • Analytical Standard: Serves as a standard in analytical chemistry for calibration and method development.

  • Dehydration Studies: Used as a test compound for studying dehydration kinetics using techniques such as THz time-domain spectroscopy (THz-TDS) .

Advanced Research Findings

Recent research has provided deeper insights into the structural and functional aspects of alpha-D-Glucose and its monohydrate form.

Structural Stability

Research has shown that the exceptional stability of alpha-D-glucose's crystal structure can be attributed to:

  • Cooperative Recognition Modes: Favorable recognition modes, based on the interaction of the charge density distributions of glucose molecules, cooperatively account for the lattice cohesion .

  • Electrostatic Potential: Changes in the relative orientation of OH groups would affect the crystal cohesion by altering the local molecular electrostatic potential .

  • Network Stiffness: The exceptional stiffness of the hydrogen bond network in anhydrous alpha-D-glucose, where strong OH···O interactions bear partial covalent character, contributes to the compound's unique properties .

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